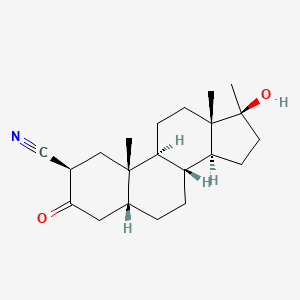
Propyl paraben sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl paraben sulfate is a derivative of propyl paraben, which is the n-propyl ester of p-hydroxybenzoic acid. Propyl paraben is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl paraben sulfate can be synthesized through the sulfonation of propyl paraben. The process typically involves the reaction of propyl paraben with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the complete conversion of propyl paraben to its sulfate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where propyl paraben is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Propyl paraben sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert this compound back to propyl paraben.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Propyl paraben.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl paraben sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized as a preservative in cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of propyl paraben sulfate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and essential enzymes such as ATPases and phosphotransferases . This makes it effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
- Methyl paraben
- Ethyl paraben
- Butyl paraben
- Heptyl paraben
Comparison
While methyl paraben and ethyl paraben are more commonly used in cosmetics, propyl paraben sulfate offers better solubility and stability, making it suitable for specific industrial applications .
Properties
IUPAC Name |
propyl 4-sulfooxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBGFBWJOHXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
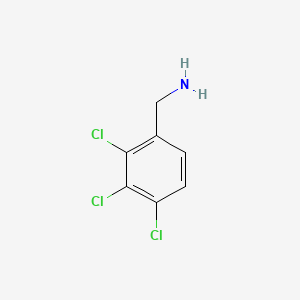
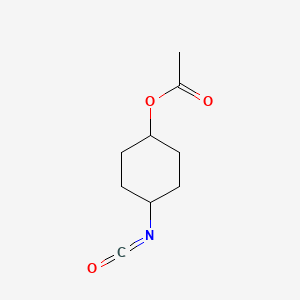
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)
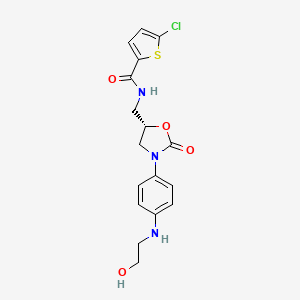
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde](/img/structure/B565899.png)
![17-Methyl-5α-androst-2-eno[2,3-d]isoxazol-17β-ol](/img/new.no-structure.jpg)
![4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester](/img/structure/B565907.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)
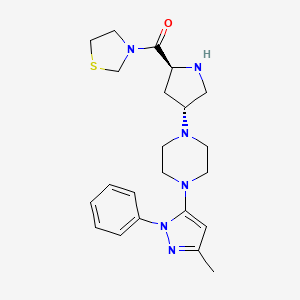
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
